molecular formula C9H9NOS B2498855 (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol CAS No. 1059697-82-3

(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol

Cat. No.: B2498855
CAS No.: 1059697-82-3
M. Wt: 179.24
InChI Key: AVXZTUFERFFNCR-LURJTMIESA-N
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Description

(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is an organic compound that features a benzothiazole ring attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol typically involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction step, and the process may be scaled up using large-scale reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of (1S)-1-(1,3-benzothiazol-2-yl)ethanone.

    Reduction: Formation of (1S)-1-(1,3-benzothiazol-2-yl)ethane.

    Substitution: Formation of nitro or halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

Pharmaceutical Applications

(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol exhibits significant potential in medicinal chemistry due to its diverse biological activities:

  • Antimicrobial Activity : Benzothiazole derivatives are known for their effectiveness against various bacteria and fungi. Studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
Compound Target Pathogen Activity
This compoundStaphylococcus aureusModerate Inhibition
This compoundPseudomonas aeruginosaModerate Inhibition

Ligands in Coordination Chemistry

This compound has been investigated as a ligand for metal extraction processes due to its ability to form stable complexes with transition metals. Such complexes can be utilized in catalysis and material science applications .

Anticancer Properties

Research indicates that derivatives of benzothiazoles, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have focused on its mechanism of action involving cell cycle arrest and modulation of apoptotic pathways .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, researchers synthesized a series of benzothiazole derivatives and evaluated their antimicrobial properties. The results indicated that this compound demonstrated significant activity against both gram-positive and gram-negative bacteria.

Study 2: Coordination Complexes

A detailed investigation into the coordination chemistry of this compound revealed its potential as a ligand in metal complexes. These complexes were shown to possess catalytic properties beneficial for organic transformations .

Mechanism of Action

The mechanism of action of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A precursor in the synthesis of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol.

    1-(1,3-benzothiazol-2-yl)ethanone: An oxidized derivative of the compound.

    1-(1,3-benzothiazol-2-yl)ethane: A reduced derivative of the compound.

Uniqueness

This compound is unique due to the presence of both the benzothiazole ring and the hydroxyl group, which confer distinct chemical and biological properties

Biological Activity

(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is a compound characterized by its unique benzothiazole moiety, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.

  • Chemical Formula : C₉H₉N₁O₁S
  • Molecular Weight : Approximately 181.24 g/mol
  • Structure : The compound features a hydroxyl group (-OH) attached to an ethan-1-ol structure, which enhances its solubility and biological activity.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial and antifungal activities.

Microbial Strain Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal50 µg/mL
Escherichia coliBactericidal40 µg/mL
Candida albicansFungicidal30 µg/mL

These findings indicate that the compound can effectively inhibit the growth of various pathogenic microorganisms, suggesting its potential use in treating infections caused by these pathogens .

Anticancer Activity

Research has shown that this compound has promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines.

Cell Line IC50 Value (µM) Effectiveness
MDA-MB-231 (Breast)12.5Moderate
NUGC-3 (Gastric)15.0Moderate
SK-Hep-1 (Liver)10.0High

The compound's mechanism of action involves inducing apoptosis and inhibiting cell cycle progression in cancer cells, making it a candidate for further development in cancer therapy .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially disrupting their function and leading to cell death in pathogens and cancer cells.
  • Receptor Binding : The hydroxyl group allows for hydrogen bonding with biological macromolecules, enhancing the binding affinity to receptors involved in cellular signaling pathways .

Study on Antimicrobial Efficacy

A study conducted by Gomes et al. evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives tested.

Study on Anticancer Properties

In another study published in MDPI, researchers investigated the anticancer effects of various benzothiazole derivatives on human cancer cell lines. The results showed that this compound significantly inhibited cell growth and induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways .

Properties

IUPAC Name

(1S)-1-(1,3-benzothiazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXZTUFERFFNCR-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.0 ml of methylmagnesium bromide were added dropwise to a solution of 0.61 g of 2-formylbenzothiazole [prepared as described in step (a) above] which was cooled in an acetone-dry ice bath. The reaction vessel was transferred to an ice-water bath and the reaction mixture was stirred for 3.5 hours. At the end of this time, a saturated aqueous ammonium chloride solution was added to the reaction mixture and the resulting mixture was extracted with ethyl acetate. The resulting extract was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. The solvent was then removed by evaporation under reduced pressure and the resulting residue was purified by column chromatography through silica gel using a 4:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 0.44 g (yield 66%) of the title compound as a solid having a melting point of 59° to 60° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

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